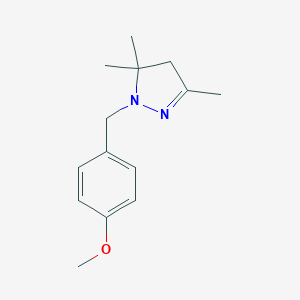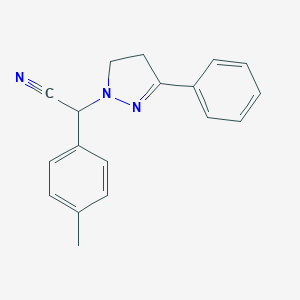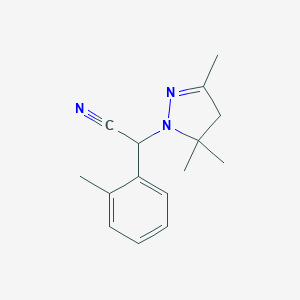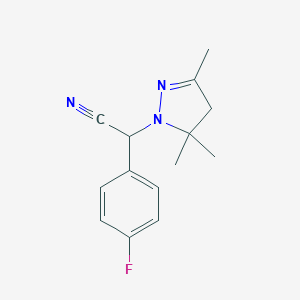
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by the name of DPPB, and it has been synthesized using various methods. The purpose of
Mécanisme D'action
The exact mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been studied for its potential effects on the central nervous system, including its ability to improve cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide. One potential direction is to further explore its potential use in the treatment of neurodegenerative diseases. Another direction is to investigate its potential as a therapeutic agent for other types of cancer. Additionally, further studies could be conducted to improve the solubility of this compound, making it easier to use in lab experiments.
Conclusion:
In conclusion, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. Its anti-inflammatory, anti-tumor, and anti-cancer properties make it a promising candidate for further study. While there are some limitations to its use in lab experiments, there are also several potential future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-phenylethylamine, followed by the reaction of the resulting product with benzoyl chloride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
The potential applications of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide in scientific research are vast. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide |
|---|---|
Formule moléculaire |
C20H21N3O |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
4-(3,5-dimethylpyrazol-1-yl)-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C20H21N3O/c1-15-14-16(2)23(22-15)19-10-8-18(9-11-19)20(24)21-13-12-17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H,21,24) |
Clé InChI |
BXCYVQPKUQDECP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3)C |
SMILES canonique |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257717.png)
![methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B257727.png)
![ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B257728.png)
![{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid](/img/structure/B257736.png)
acetonitrile](/img/structure/B257741.png)






acetonitrile](/img/structure/B257751.png)

